Crassicaulin A

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26?,27+,28-,29?,30-,32+,33+,34-,35?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZDXIGXYWVWQX-MELBLISISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Crassicaulin A (3-Deoxyyunaconitine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activities of Crassicaulin A, a C19-diterpenoid alkaloid also known as 3-Deoxyyunaconitine. Initially misidentified by its trivial name suggesting a link to the Crassulaceae family, this document clarifies its true origin from Aconitum crassicaule and its classification within the aconitine-type alkaloids. This guide delves into the intricate structural details elucidated by modern spectroscopic techniques, outlines its key chemical characteristics, and explores its significant analgesic properties. Detailed experimental protocols for isolation and characterization are provided to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction and Corrected Botanical Origin

This compound, systematically named 3-Deoxyyunaconitine, is a complex diterpenoid alkaloid. The name "this compound" is a trivial name that arose from its initial isolation and characterization. It is crucial for researchers to note that despite its name, this compound is not found in the Crassulaceae family. The compound was first isolated from the roots of Aconitum crassicaule, a plant belonging to the Ranunculaceae family.[1] This family, and particularly the genus Aconitum, is a well-known source of structurally diverse and biologically active diterpenoid and norditerpenoid alkaloids.[1][2]

These alkaloids, including 3-Deoxyyunaconitine, are of significant interest to the scientific community due to their potent pharmacological activities.[2] Many Aconitum alkaloids exhibit a range of effects, including analgesic, anti-inflammatory, and cardiotonic activities.[3] However, they are also known for their toxicity, which necessitates careful study and handling.[2] This guide aims to provide a detailed and accurate resource on the chemical and structural aspects of 3-Deoxyyunaconitine to facilitate further research and potential therapeutic development.

Molecular Structure and Elucidation

The molecular structure of 3-Deoxyyunaconitine is a highly complex C19-diterpenoid skeleton, a characteristic feature of aconitine-type alkaloids.[1] Its molecular formula is C₃₅H₄₉NO₁₀, with a molecular weight of 643.8 g/mol .[4] The intricate, hexacyclic framework possesses multiple stereocenters, making its structural elucidation a significant challenge that relies on a combination of advanced spectroscopic methods.[2]

A comprehensive analysis of its one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectra, in conjunction with other spectroscopic techniques, has been pivotal in confirming its structure.[2][5]

Spectroscopic Data

The definitive structural assignment of 3-Deoxyyunaconitine relies on a suite of spectroscopic data.

Table 1: Key Physicochemical and Spectroscopic Identifiers for 3-Deoxyyunaconitine

| Property | Value | Source |

| Molecular Formula | C₃₅H₄₉NO₁₀ | [4] |

| Molecular Weight | 643.8 g/mol | [4] |

| CAS Number | 79592-91-9 | [4] |

| UV λmax | 258 nm | [4] |

| Key IR Absorptions | Hydroxyl (-OH), Ester Carbonyl (C=O), Alkene (C=C) | [1] |

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy, along with 2D correlation experiments such as COSY, HSQC, and HMBC, are indispensable for the complete structural assignment of 3-Deoxyyunaconitine. While the original 1981 publication provided initial proton NMR (PMR) data, more recent and comprehensive analyses have offered a clearer picture of the complex spin systems within the molecule. A recent review has highlighted the availability of comprehensive 1D/2D NMR spectroscopic data for seven norditerpenoid alkaloids, including Crassicauline A (3-Deoxyyunaconitine).[2]

-

¹H NMR Spectroscopy: The proton NMR spectrum reveals characteristic signals for the N-ethyl group, multiple methoxy groups, an aromatic ring system from the anisoyl group, and a complex array of overlapping signals in the aliphatic region corresponding to the intricate polycyclic core.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons, the oxygenated carbons of the core structure, and the aliphatic carbons of the rings and the N-ethyl group.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity within the molecule.

-

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, helping to trace out the spin systems within the individual rings of the alkaloid core.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly important for identifying the connectivity of quaternary carbons and for piecing together the different fragments of the molecule, such as the attachment points of the ester groups.

-

2.1.2. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of 3-Deoxyyunaconitine. The fragmentation pattern of aconitine-type alkaloids is often characterized by the loss of the substituent groups, such as the acetate and anisoyl groups, which aids in structural confirmation.[1] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum of 3-Deoxyyunaconitine shows characteristic absorption bands for its functional groups. These typically include:

-

A broad absorption band in the region of 3400-3500 cm⁻¹ corresponding to the hydroxyl (-OH) group.

-

Strong absorption bands around 1720-1740 cm⁻¹ for the ester carbonyl (C=O) groups.

-

Absorption bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.

-

C-O stretching bands in the 1250-1000 cm⁻¹ region.

2D Structural Representation

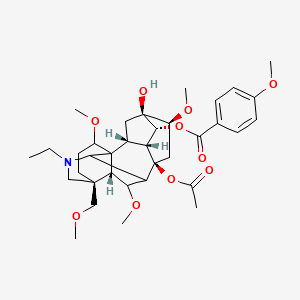

Caption: Figure 1. 2D Chemical Structure of this compound (3-Deoxyyunaconitine).

Chemical Properties and Stability

Understanding the chemical properties of 3-Deoxyyunaconitine is crucial for its extraction, purification, storage, and for the design of derivatives.

Table 2: Solubility Profile of 3-Deoxyyunaconitine

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 25 mg/mL | [4] |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [4] |

| Ethanol | 5 mg/mL | [4] |

| DMF:PBS (pH 7.2) (1:8) | 0.11 mg/mL | [4] |

The presence of ester functionalities in the structure of 3-Deoxyyunaconitine suggests a susceptibility to hydrolysis under both acidic and basic conditions.[6][7] This degradation would lead to the cleavage of the acetate and anisoyl groups, resulting in the corresponding deacetyl and deanisoyl derivatives. The stability of the molecule is also influenced by temperature and light. For long-term storage, it is recommended to keep the compound in a solid form at -20°C.[4]

The tertiary amine present in the N-ethyl group imparts basic properties to the molecule, allowing for the formation of salts with acids. This property is often exploited during the extraction and purification process.

Experimental Protocols

The following sections provide generalized, yet detailed, step-by-step methodologies for the isolation, purification, and characterization of 3-Deoxyyunaconitine. These protocols are based on standard practices for the phytochemical investigation of Aconitum alkaloids.

Isolation and Purification Workflow

The isolation of 3-Deoxyyunaconitine from Aconitum crassicaule roots typically involves a multi-step process designed to separate the alkaloids from other plant constituents and then to fractionate the crude alkaloid mixture.

Caption: Figure 2. General workflow for the isolation and purification of 3-Deoxyyunaconitine.

Step-by-Step Methodology:

-

Extraction:

-

Air-dry the roots of Aconitum crassicaule and grind them into a fine powder.

-

Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 3-5 days), with occasional shaking.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

-

-

Acid-Base Partitioning:

-

Suspend the crude extract in a dilute acidic solution (e.g., 5% hydrochloric acid). This protonates the basic alkaloids, rendering them water-soluble.

-

Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the basified aqueous solution multiple times with a chlorinated solvent (e.g., chloroform or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid mixture.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid mixture to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol.

-

Collect fractions and monitor their composition by thin-layer chromatography (TLC), visualizing the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent).

-

Combine fractions containing the target compound and concentrate them.

-

For final purification, use preparative high-performance liquid chromatography (HPLC) or recrystallization from a suitable solvent system to obtain pure 3-Deoxyyunaconitine.

-

Spectroscopic Analysis Protocol

4.2.1. Sample Preparation for NMR Spectroscopy

-

Dissolve a few milligrams of purified 3-Deoxyyunaconitine in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

4.2.2. NMR Data Acquisition

-

1D NMR:

-

Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire proton-decoupled ¹³C NMR spectra.

-

-

2D NMR:

-

Acquire a COSY spectrum to establish ¹H-¹H correlations.

-

Acquire an HSQC spectrum to determine one-bond ¹H-¹³C correlations.

-

Acquire an HMBC spectrum to determine long-range ¹H-¹³C correlations.

-

Caption: Figure 3. Logic flow for NMR-based structure elucidation.

Biological Activity and Mechanism of Action

3-Deoxyyunaconitine exhibits significant biological activity, with its analgesic properties being the most prominently studied.

Analgesic Activity

Studies have demonstrated that 3-Deoxyyunaconitine possesses potent analgesic effects. In a mouse model of acetic acid-induced writhing, it showed an ED₅₀ (median effective dose) of 0.048 mg/kg, indicating high potency.[4] This analgesic activity is a common feature among many C19-diterpenoid alkaloids.[8] Structure-activity relationship studies have shown that modifications to the substituent groups on the alkaloid core can significantly impact analgesic potency.[8]

Mechanism of Action

The analgesic mechanism of aconitine-type alkaloids is complex and not fully elucidated for every compound. However, it is generally accepted that many of these alkaloids interact with voltage-gated sodium channels (VGSCs) in the nervous system.[9] By modulating the activity of these channels, they can interfere with the transmission of pain signals. Some diterpenoid alkaloids act as VGSC blockers, which reduces the excitability of neurons involved in pain perception.[9]

Additionally, some analgesic alkaloids have been shown to interact with other targets, including opioid receptors and neurotransmitter systems like the noradrenergic and serotonergic pathways.[10][11] Further research is needed to specifically delineate the primary molecular targets and signaling pathways through which 3-Deoxyyunaconitine exerts its analgesic effects.

Caption: Figure 4. Putative mechanisms of analgesic action for 3-Deoxyyunaconitine.

Conclusion and Future Perspectives

This compound, correctly identified as 3-Deoxyyunaconitine, is a potent analgesic diterpenoid alkaloid from Aconitum crassicaule. Its complex molecular architecture has been elucidated through extensive spectroscopic analysis, providing a solid foundation for further research. The detailed experimental protocols presented in this guide offer a practical framework for its isolation and characterization.

Future research should focus on several key areas:

-

Total Synthesis: The development of a total synthesis for 3-Deoxyyunaconitine would not only confirm its structure but also provide access to larger quantities for extensive biological evaluation and the generation of novel analogues.

-

Mechanism of Action: Detailed pharmacological studies are needed to precisely identify the molecular targets and signaling pathways responsible for its analgesic activity.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of derivatives will help to identify the key structural features required for analgesic potency and to potentially separate the therapeutic effects from the inherent toxicity of the natural product.

-

Toxicology: A thorough toxicological assessment is essential to determine the therapeutic window and to guide any future development of this compound as a potential drug lead.

This in-depth technical guide serves as a valuable resource for researchers and professionals, aiming to stimulate further investigation into the fascinating chemistry and pharmacology of 3-Deoxyyunaconitine.

References

-

Qualitative and quantitative analyses of aconite alkaloids in Aconiti kusnezoffii Radix, and NO inhibitory activity. (2021). SciELO. Available at: [Link]

-

Dezocine as a potent analgesic: overview of its pharmacological characterization. (2021). PMC. Available at: [Link]

-

Fengpeng, W., & Qicheng, F. (1981). Alkaloids from roots of Aconitum crassicaule. Planta Medica, 42(8), 375-379. Available at: [Link]

-

Jiang, B., Lin, S., Zhu, C., Wang, S., Wang, Y., Chen, M., Zhang, J., Hu, J., Chen, N., Yang, Y., & Shi, J. (2012). Diterpenoid Alkaloids from the Lateral Root of Aconitum carmichaelii. Journal of Natural Products, 75(6), 1145-1159. Available at: [Link]

-

HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Available at: [Link]

-

1H and 13C NMR assignments for the 3-deoxyanthocyanins, luteolinidin-5-glucoside and apigeninidin-5-glucoside. (2000). Magnetic Resonance in Chemistry, 38(12), 1031-1033. Available at: [Link]

-

Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach. (2021). ACS Central Science. Available at: [Link]

-

Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review. (2024). MDPI. Available at: [Link]

-

Physicochemical properties of the title compounds 1-16. (n.d.). ResearchGate. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. Available at: [Link]

-

Deciphering the mysteries of Aconitum pendulum: Unique identification of various processed products and characteristic chemical markers. (2023). Journal of Ethnopharmacology. Available at: [Link]

-

Pharmacology and mechanism of action of forodesine, a T-cell targeted agent. (2007). PubMed. Available at: [Link]

-

Leveraging the HMBC to Facilitate Metabolite Identification. (2022). PMC. Available at: [Link]

-

Total Syntheses of the C19 Diterpenoid Alkaloids (–)-Talatisamine, (–)-Liljestrandisine, and (–)-Liljestrandinine by a Fra. (n.d.). ChemRxiv. Available at: [Link]

-

Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. Available at: [Link]

-

Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). PMC. Available at: [Link]

-

Quinine. (n.d.). Magritek. Available at: [Link]

-

Wang, J.-L., Shen, X.-L., Chen, Q.-H., et al. (2009). Structure-analgesic activity relationship studies on the C(18)- and C(19)-diterpenoid alkaloids. Chemical & Pharmaceutical Bulletin, 57(8), 801-807. Available at: [Link]

-

Diterpene alkaloids. (n.d.). Taylor & Francis Online. Available at: [Link]

-

(PDF) Physicochemical Properties of Medicinal Compounds in the World Health Organisation's Anatomical Therapeutic Chemical Classification. (2017). ResearchGate. Available at: [Link]

-

1 May 2017 Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. (2017). University of Victoria. Available at: [Link]

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). PMC. Available at: [Link]

-

Thermal degradation kinetics for compound 3 at 50 °C–80 °C for 28 days... (n.d.). ResearchGate. Available at: [Link]

-

Zeng, Z., Qasem, A. M. A., Woodman, T. J., & Blagbrough, I. S. (2021). Norditerpenoid alkaloids from Aconitum and Delphinium: structural relevance in medicine, toxicology, and metabolism. RSC Chemical Biology, 2(6), 1629-1644. Available at: [Link]

-

13C NMR – How Many Signals. (2022). Master Organic Chemistry. Available at: [Link]

-

Assessing the Potential of Aconitum Laeve Extract for Biogenic Silver and Gold Nanoparticle Synthesis and Their Biological and Catalytic Applications. (2024). MDPI. Available at: [Link]

-

How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin? (2022). ResearchGate. Available at: [Link]

-

(PDF) Physicochemical and drug metabolism characterization of a series of 4-aminoquinoline-3-hydroxypyridin-4-one hybrid molecules with antimalarial activity. (2025). ResearchGate. Available at: [Link]

-

Diterpene alkaloids. (n.d.). Taylor & Francis Online. Available at: [Link]

-

1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. (n.d.). Modgraph. Available at: [Link]

-

Chemical, pharmacological and antimicrobial properties of the Genus Aconitum: Case study. (n.d.). CABI Digital Library. Available at: [Link]

-

Norditerpenoid alkaloids from Delphinium kohatense Munz. (2014). ACG Publications. Available at: [Link]

-

Unveiling the Power of Diterpenoid Alkaloids: A Focus on Lappaconitine Hydrobromide in Pain Management. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Bioactives and pharmacology of aconitum heterophyllum wall. Ex royle. (2023). Elsevier. Available at: [Link]

-

Analgesic Alkaloids Derived From Traditional Chinese Medicine in Pain Management. (2022). Frontiers in Pharmacology. Available at: [Link]

-

Total alkaloids of Aconitum carmichaelii Debx alleviate cisplatin-induced acute renal injury by inhibiting inflammation and oxidative stress related to gut microbiota metabolism. (2024). PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural diversity, bioactivities, and biosynthesis of natural diterpenoid alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. View of Comparative study of anti-inflammatory and analgesic activity of diterpene alkaloid songorine obtained from Aconitum barbatum and its cell culture | Research Results in Pharmacology [rrpharmacology.ru]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 7. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H and 13C NMR spectral assignments of the major sequences of twelve systematically modified heparin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Rapid visual characterization of alkaloid changes in traditional processing of Tibetan medicine Aconitum pendulum by high-performance thin-layer chromatography coupled with desorption electrospray ionization mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deciphering the mysteries of <i>Aconitum pendulum</i>: Unique identification of various processed products and characteristic chemical markers - Arabian Journal of Chemistry [arabjchem.org]

Biosynthesis of Crassicaulin A in Aconitum species

An In-Depth Technical Guide to the Biosynthesis of Crassicaulin A in Aconitum Species

Executive Summary

The genus Aconitum, a cornerstone of traditional medicine, produces a vast arsenal of structurally complex and pharmacologically potent C19-diterpenoid alkaloids (DAs). Among these, this compound stands out due to its intricate aconitine-type skeleton.[1][2] The significant toxicity and narrow therapeutic window of these compounds necessitate a profound understanding of their biosynthesis for safe and effective drug development.[3] However, the complete biosynthetic pathway remains an area of active investigation. This technical guide synthesizes current multi-omics data and biochemical knowledge to provide a comprehensive overview of the putative biosynthetic pathway of this compound. We will explore the three core stages of its formation: the construction of the diterpene precursor, the assembly of the foundational C20 alkaloid skeleton, and the extensive enzymatic tailoring that yields the final molecule. Furthermore, this guide details the robust experimental workflows, grounded in integrated transcriptomics and metabolomics, that are essential for elucidating this complex natural product pathway.

Part 1: The Molecular Architecture of this compound

This compound is a C19-diterpenoid alkaloid of the aconitine type, characterized by a hexacyclic nitrogen-containing core.[4][5] Its molecular formula is C35H49NO10.[4] The complexity of this molecule arises from a dense arrangement of stereocenters and a high degree of oxidation and esterification. Key structural features include an N-ethyl group, multiple methoxy groups, and acetate and 4-methoxybenzoate esters.[4] These features are the result of a sophisticated and highly regulated enzymatic assembly line within the plant. Understanding the biosynthesis is not merely an academic exercise; it is the key to potentially harnessing this pathway for the sustainable production of valuable pharmaceutical leads through synthetic biology.[6][7]

Part 2: The Core Biosynthetic Pathway: From Primary Metabolism to a Complex Alkaloid

The biosynthesis of this compound, like other DAs in Aconitum, is a multi-stage process that begins with universal isoprenoid precursors and culminates in a series of highly specific enzymatic modifications.[8][9] The pathway can be logically divided into three principal stages.

Stage I: Assembly of the Diterpene Precursor, Geranylgeranyl Diphosphate (GGPP)

The journey begins with the synthesis of the universal C20 diterpene precursor, geranylgeranyl diphosphate (GGPP). Plants utilize two distinct pathways, localized in different cellular compartments, to produce the fundamental C5 isoprene units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).

-

The Mevalonate (MVA) Pathway: Primarily operating in the cytosol.

-

The Methylerythritol Phosphate (MEP) Pathway: Occurring in the plastids.

Geranylgeranyl diphosphate synthase (GGPPS) then sequentially condenses three molecules of IPP with one molecule of DMAPP to form the linear C20 precursor, GGPP.[8]

Stage II: Formation of the Foundational C20 Diterpenoid Skeleton

This stage involves the crucial cyclization of the linear GGPP into complex polycyclic hydrocarbon scaffolds. This transformation is catalyzed by a tandem of two distinct classes of terpene synthases (TPSs).

-

Class II Diterpene Synthase (diTPS): An ent-copalyl diphosphate synthase (CPS) initiates the cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[10]

-

Class I Diterpene Synthase (diTPS): A kaurene synthase-like (KSL) enzyme then further cyclizes ent-CPP into the tetracyclic diterpene skeletons. For C19-DAs like this compound, the key precursor is believed to be the C20-DA skeleton, ent-atiserene, which serves as the foundational scaffold.[10][11]

The transition from a diterpenoid to a diterpenoid alkaloid occurs through the incorporation of a nitrogen atom, likely from an amino acid or ethanolamine, via oxidative functionalization and subsequent reductive amination.[9][12] This process yields a C20-DA intermediate, such as atisine, which is the proposed direct precursor for the more complex C19-DAs.[5][11]

Stage III: Tailoring the Aconitane Skeleton to Yield this compound

This final, and most complex, stage involves a series of extensive modifications to the C20-DA scaffold to produce the highly decorated C19 aconitane skeleton of this compound. These reactions are catalyzed by large and diverse families of tailoring enzymes, and their specific sequence and interplay are what generate the vast chemical diversity of Aconitum alkaloids. Transcriptomic studies in various Aconitum species have identified numerous candidate genes for these roles.[8][13]

-

Cytochrome P450 Monooxygenases (CYP450s): This superfamily of enzymes is responsible for the extensive oxidation of the diterpenoid core, introducing hydroxyl groups at various positions. These hydroxylations are critical for subsequent modifications.

-

BAHD Acyltransferases: This family of enzymes catalyzes the transfer of acyl groups to the hydroxylated scaffold. Based on the structure of this compound, at least two distinct BAHD acyltransferases are required: one for attaching the acetyl group (forming an acetate ester) and another for attaching the 4-methoxybenzoyl group (forming a benzoate ester).[4][8]

-

O-Methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups to form the multiple methoxy ethers present on the this compound molecule.[4][8]

The precise sequence of these tailoring steps is not yet fully elucidated but is a key focus of current research.

Diagram 1: Overview of Diterpenoid Alkaloid Biosynthesis Stages A logical flow from central metabolism to specialized alkaloid.

Part 3: Methodologies for Pathway Elucidation

Unraveling a complex biosynthetic pathway like that of this compound requires a multi-faceted, integrated approach. The causality behind this choice is clear: no single technique can provide all the necessary information. Metabolomics identifies the chemical products, while transcriptomics identifies the potential enzymatic tools. Integrating these datasets allows for the formulation of robust, testable hypotheses.

Core Strategy: Integrated 'Omics' Workflow

The most powerful and field-proven approach combines metabolite profiling with deep transcriptome sequencing.[8][11] The logic is straightforward: by correlating the accumulation of specific alkaloids in certain tissues with the up-regulation of specific gene transcripts in those same tissues, a set of high-confidence candidate genes can be identified.

Diagram 2: Experimental Workflow for Gene Discovery A workflow visualizing the integration of metabolomics and transcriptomics.

Protocol 1: Metabolite Profiling via UPLC-MS/MS

This protocol provides a robust method for the sensitive detection and relative quantification of diterpenoid alkaloids. The use of Ultra-High-Performance Liquid Chromatography (UPLC) is critical for resolving the structurally similar alkaloids present in Aconitum extracts.

Step-by-Step Methodology:

-

Sample Preparation:

-

Harvest fresh plant tissues (e.g., roots, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissues and grind to a fine powder.

-

Accurately weigh ~50 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol containing 0.1% formic acid (the acid improves ionization efficiency for mass spectrometry).

-

Vortex vigorously for 1 minute, then sonicate for 30 minutes in an ice bath to maximize extraction efficiency.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm PTFE filter into an HPLC vial.

-

-

UPLC-MS/MS Analysis:

-

Instrumentation: A UPLC system coupled to a triple quadrupole (QQQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is standard for separating these types of molecules.

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A typical gradient would run from 5% B to 95% B over 20-30 minutes to elute compounds with a wide range of polarities.

-

Mass Spectrometry:

-

Operate in positive electrospray ionization (ESI+) mode, as the nitrogen atom in the alkaloid core is readily protonated.

-

For targeted analysis, use Multiple Reaction Monitoring (MRM) on a QQQ instrument, monitoring specific precursor-to-product ion transitions for known alkaloids.

-

For untargeted analysis (metabolite discovery), use a high-resolution instrument to acquire full scan MS and data-dependent MS/MS spectra.

-

-

-

Data Analysis:

-

Process raw data using vendor-specific software (e.g., MassLynx, Xcalibur) or open-source platforms like MZmine.

-

Identify compounds by comparing retention times and MS/MS fragmentation patterns with authentic standards or spectral libraries.[11]

-

Perform relative quantification by integrating the peak areas of identified metabolites across different samples.

-

Protocol 2: Transcriptome Analysis via RNA-Seq

This protocol outlines the steps for identifying all expressed genes in a given tissue, providing the necessary database for identifying candidate biosynthetic genes.

Step-by-Step Methodology:

-

RNA Extraction:

-

Using the same powdered tissues from the metabolite analysis ensures direct comparability.

-

Extract total RNA using a plant-specific RNA isolation kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method, including a DNase I treatment step to remove contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 7.0 is required for library preparation.

-

-

Library Preparation and Sequencing:

-

Enrich for mRNA from the total RNA pool using oligo(dT) magnetic beads, which bind to the poly(A) tails of eukaryotic mRNAs.

-

Fragment the purified mRNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers, followed by second-strand synthesis.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library via PCR.

-

Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq) to generate short reads (e.g., 150 bp paired-end). For species without a reference genome, incorporating PacBio long-read sequencing is highly advantageous as it allows for the reconstruction of full-length transcripts, which is critical for identifying complete enzyme coding sequences.[10][11]

-

-

Bioinformatic Analysis:

-

Quality Control: Use tools like FastQC to assess raw read quality and Trimmomatic to remove low-quality reads and adapter sequences.

-

De Novo Assembly: For Aconitum species lacking a reference genome, assemble the high-quality reads into transcripts (unigenes) using assemblers like Trinity or SOAPdenovo-Trans.[8]

-

Gene Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases such as NCBI Nr, Swiss-Prot, and KEGG to assign putative functions.

-

Differential Expression Analysis: Map reads from each sample back to the assembled transcriptome and use packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between different tissues or conditions.

-

Data Summary: Key Enzyme Families in Aconitum DA Biosynthesis

The integrated 'omics' approach has successfully identified a large number of candidate genes from key enzyme families implicated in the biosynthesis of DAs.

| Enzyme Family | Putative Function in DA Biosynthesis | Number of Candidates Identified (Example Study: A. pendulum)[8] |

| Cytochrome P450s (CYP450) | Hydroxylation and other oxidative modifications of the alkaloid core. | 270 |

| BAHD Acyltransferases | Esterification of the alkaloid core with various acyl-CoA donors. | 77 |

| O-Methyltransferases (OMTs) | Methylation of hydroxyl groups to form methoxy ethers. | 12 |

| Diterpene Synthases (CPS/KSL) | Formation of the core C20 diterpene skeleton from GGPP. | Multiple candidates identified in various Aconitum spp.[10][11] |

Part 4: Challenges and Future Outlook

The primary challenge in fully elucidating the this compound pathway is the combinatorial complexity and functional redundancy within the large families of tailoring enzymes (CYP450s and BAHDs). Pinpointing the exact gene responsible for a specific modification from hundreds of candidates requires extensive functional characterization.

The future of this field lies in leveraging synthetic biology and heterologous expression systems. By expressing candidate genes from Aconitum in microbial hosts like E. coli or yeast, and providing them with precursor molecules, their specific enzymatic functions can be unequivocally validated.[6][7] This approach not only serves as a powerful validation tool but also paves the way for the engineered biosynthesis of this compound and other valuable diterpenoid alkaloids, overcoming the supply limitations of extraction from the slow-growing and often rare Aconitum plants.

References

-

Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum. Frontiers in Plant Science. [Link]

-

Whole-genome sequencing revealed genetic basis of diterpenoid alkaloid difference in Aconitum vilmorinianum. BMC Plant Biology. [Link]

-

Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. Molecules. [Link]

-

De novo sequencing and analysis of Lophophora williamsii transcriptome, and searching for putative genes involved in mescaline biosynthesis. BMC Genomics. [Link]

-

Crassicauline A | C35H49NO10. PubChem, National Institutes of Health. [Link]

-

Alkaloid Biosynthesis in the Early Stages of the Germination of Argemone mexicana L. (Papaveraceae). Plants (Basel). [Link]

-

Chemical, pharmacological and antimicrobial properties of the Genus Aconitum: Case study. CABI Digital Library. [Link]

-

Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum. bioRxiv. [Link]

-

Modular assembly of an artificially concise biocatalytic cascade for the manufacture of phenethylisoquinoline alkaloids. Nature Communications. [Link]

-

Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms. Frontiers in Pharmacology. [Link]

-

Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii. Plant Communications. [Link]

-

Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism. Natural Product Reports. [Link]

-

A pharmacophylogenetic study of Aconitum L. (Ranunculaceae) from China. Acta Pharmaceutica Sinica. [Link]

-

A review on phytochemistry, pharmacology and toxicology studies of Aconitum. Journal of Pharmacy and Pharmacology. [Link]

-

Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum. bioRxiv. [Link]

-

De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids. Molecules. [Link]

-

Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species. Frontiers in Plant Science. [Link]

-

Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim. International Journal of Molecular Sciences. [Link]

Sources

- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jse.ac.cn [jse.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. Crassicauline A | C35H49NO10 | CID 20055838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 6. Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modular assembly of an artificially concise biocatalytic cascade for the manufacture of phenethylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum | bioRxiv [biorxiv.org]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Anti-Inflammatory Effects of Betulinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The demand for novel anti-inflammatory agents with improved safety profiles has driven research into natural products. Betulinic acid, a pentacyclic triterpene found in various plants, has emerged as a promising candidate with potent anti-inflammatory properties. This guide provides a comprehensive overview of the anti-inflammatory effects of betulinic acid, delving into its molecular mechanisms of action, supported by in vitro and in vivo evidence. Detailed experimental protocols and data visualizations are included to facilitate further research and development in this area.

Introduction: The Therapeutic Potential of Betulinic Acid

Betulinic acid is a naturally occurring pentacyclic triterpene with a wide range of reported biological activities, including anti-cancer, anti-malarial, and immunomodulatory effects.[1] Its anti-inflammatory properties have garnered significant interest within the scientific community. This compound can be isolated from various plant sources, and its efficacy in mitigating inflammatory responses has been demonstrated in numerous preclinical studies.[1] This guide will explore the intricate mechanisms through which betulinic acid exerts its anti-inflammatory effects and provide practical insights for researchers in the field.

Molecular Mechanisms of Anti-Inflammatory Action

Betulinic acid modulates several key signaling pathways implicated in the inflammatory process. Its multifaceted mechanism of action contributes to its potent anti-inflammatory effects.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[2][3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.[2][3]

Betulinic acid has been shown to inhibit the activation of the NF-κB pathway.[2][3] This inhibition prevents the nuclear translocation of NF-κB, thereby suppressing the expression of downstream targets such as pro-inflammatory cytokines and enzymes.[2][3]

Figure 1: Inhibition of the NF-κB signaling pathway by Betulinic Acid.

Modulation of MAPK Signaling

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to a variety of external stimuli, including inflammation. The three major MAPK subfamilies are extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Activation of these pathways leads to the production of pro-inflammatory cytokines and mediators. Betulinic acid has been shown to suppress the phosphorylation of JNK, p38, and ERK1/2, thereby attenuating the inflammatory response.[4]

Induction of Heme Oxygenase-1 (HO-1) via Nrf2 Activation

Heme oxygenase-1 (HO-1) is an enzyme with potent anti-inflammatory properties.[2][3] Its expression is regulated by the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2).[2][3] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon stimulation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of antioxidant and anti-inflammatory genes, including HO-1. Betulinic acid has been observed to induce the expression of HO-1 in a dose-dependent manner by promoting the nuclear translocation of Nrf2.[2][3]

Figure 2: Induction of HO-1 by Betulinic Acid via Nrf2 activation.

In Vitro Evidence of Anti-Inflammatory Effects

The anti-inflammatory properties of betulinic acid have been extensively studied in various in vitro models, most notably in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Inhibition of Pro-inflammatory Mediators

In LPS-activated RAW 264.7 macrophages, betulinic acid has been shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[2][3] This inhibition is attributed to the suppression of the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

Reduction of Pro-inflammatory Cytokines

Betulinic acid also effectively reduces the secretion of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-stimulated macrophages.[2][3]

| Pro-inflammatory Mediator | Effect of Betulinic Acid | Reference |

| Nitric Oxide (NO) | Markedly inhibited | [2][3] |

| Prostaglandin E2 (PGE2) | Markedly inhibited | [2][3] |

| Inducible Nitric Oxide Synthase (iNOS) | Decreased protein expression | [2] |

| Cyclooxygenase-2 (COX-2) | Decreased protein expression | [2] |

| Tumor Necrosis Factor-α (TNF-α) | Suppressed levels | [2][3] |

| Interleukin-6 (IL-6) | Suppressed levels | [2][3] |

| Interleukin-1β (IL-1β) | Suppressed levels | [2] |

Table 1: Summary of the in vitro anti-inflammatory effects of Betulinic Acid in LPS-stimulated RAW 264.7 macrophages.

In Vivo Evidence of Anti-Inflammatory Efficacy

The anti-inflammatory effects of betulinic acid have been validated in several animal models of inflammation.

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used method to assess the anti-inflammatory activity of compounds.[5][6] Administration of betulinic acid has been shown to significantly inhibit carrageenan-induced paw edema in rats and mice in a dose-dependent manner.[1][4] This effect is associated with a reduction in the infiltration of inflammatory cells and the levels of pro-inflammatory mediators in the paw tissue.[4]

Croton Oil-Induced Ear Edema

In the croton oil-induced ear edema model in mice, another common assay for acute inflammation, betulinic acid has demonstrated significant, dose-dependent inhibition of ear edema.[5]

Cotton Pellet-Induced Granuloma

The cotton pellet-induced granuloma model is used to evaluate the effect of compounds on the proliferative phase of inflammation.[5][6] Betulinic acid has been shown to significantly reduce the formation of granulomatous tissue in this model, indicating its potential to modulate chronic inflammatory processes.[5]

Acetic Acid-Induced Vascular Permeability

Betulinic acid has also been found to significantly reduce acetic acid-induced vascular permeability, a key event in the early stages of inflammation.[5] This effect suggests that betulinic acid can inhibit the extravasation of fluid and plasma proteins to the site of inflammation.[5]

Experimental Protocols

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

Figure 3: Workflow for in vitro anti-inflammatory assay.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Cells are seeded in 96-well plates for viability and mediator assays, or in 6-well plates for protein analysis, and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of betulinic acid. The cells are pre-treated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours.

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-6, IL-1β): Levels of these mediators in the supernatant are quantified using commercially available ELISA kits.

-

-

Western Blot Analysis:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against iNOS, COX-2, phosphorylated and total forms of MAPKs, and NF-κB subunits, followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo: Carrageenan-Induced Paw Edema in Rodents

Methodology:

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Animals are randomly divided into groups: a control group, a standard drug group (e.g., indomethacin), and betulinic acid treatment groups at various doses. Betulinic acid or the standard drug is administered orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

-

Histopathological and Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histopathological examination and measurement of inflammatory markers.

Conclusion and Future Perspectives

Betulinic acid has demonstrated significant anti-inflammatory activity in a variety of preclinical models. Its ability to modulate multiple key inflammatory pathways, including NF-κB and MAPKs, and to induce the protective HO-1 enzyme, underscores its therapeutic potential. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more complex disease models. The development of novel formulations to improve its bioavailability could pave the way for its clinical application in the management of chronic inflammatory diseases.

References

- Anti-Inflammatory Effects and Mechanisms of Action of Coussaric and Betulinic Acids Isolated from Diospyros kaki in Lipopolysaccharide-Stimul

- Anti-inflammatory activity of rhein isolated from the flowers of Cassia fistula L. and possible underlying mechanisms. PMC.

- Anti-Inflammatory Effect of Chondria crassicaulis Ethanol Extract on MAPKs and NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages.

- Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applic

- Anti-Inflammatory Effects and Mechanisms of Action of Coussaric and Betulinic Acids Isolated from Diospyros kaki in. Semantic Scholar.

- In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models. PMC.

- Anti-Inflammatory Activities of Betulinic Acid: A Review. Frontiers.

- (PDF) Anti-inflammatory effect and potential mechanism of betulinic acid on λ-carrageenan-induced paw edema in mice.

Sources

- 1. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory activity of rhein isolated from the flowers of Cassia fistula L. and possible underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Binding Affinity & Modulation Dynamics of Crassicaulin A on Voltage-Gated Sodium Channels

Executive Summary

Crassicaulin A, a potent C19-diterpenoid alkaloid derived from Aconitum crassicaule, functions as a high-affinity gating modifier of voltage-gated sodium channels (VGSCs). Unlike pore-blocking antagonists (e.g., Tetrodotoxin), this compound binds to Neurotoxin Receptor Site 2 within the transmembrane

This guide provides an autonomous technical framework for quantifying this compound interactions, moving beyond simple

Molecular Architecture & Binding Interface

The Ligand: this compound

This compound is a diester-diterpenoid alkaloid.[1][2] Its pharmacological potency is strictly tied to the diester linkage at the C-8 and C-14 positions.

-

Structural Class: Aconitine-type C19-diterpenoid.[3]

-

Key Pharmacophore: The acetyl group at C-8 and the benzoyl group at C-14 are critical for high-affinity binding to the channel pore. Hydrolysis of these ester bonds (e.g., during traditional "sand frying" processing) yields mono-ester derivatives (like benzoyl-crassicauline) with significantly reduced toxicity and affinity.

The Target: Neurotoxin Receptor Site 2

This compound targets the intramembrane receptor Site 2, located at the interface of the S6 segments of Domains I and IV on the VGSC

-

Binding State: The alkaloid binds preferentially to the open/activated state of the channel.

-

Allosteric Effect: Binding uncouples the activation gate from the inactivation gate. It physically obstructs the conformational change required for the Ile-Phe-Met (IFM) motif of the DIII-DIV linker to occlude the pore.

Binding Affinity & Kinetic Profile

This compound does not act as a simple competitive antagonist; therefore, standard displacement assays often fail to capture its true potency. Its "affinity" is best described by its ability to shift voltage-dependence.

Quantitative Parameters

| Parameter | Value Range (Est.)* | Physiological Implication |

| Binding Affinity ( | 10 – 50 nM | High-affinity interaction typical of diester-alkaloids (comparable to Aconitine). |

| **Activation Shift ( | -10 to -20 mV | Shifts activation threshold to more negative potentials (hyperexcitability). |

| Inactivation Shift | N/A (Inhibited) | Prevents transition to the fast-inactivated state. |

| Selectivity | Nav1.7, Nav1.8 > Nav1.5 | Preferential binding to neuronal subtypes over cardiac subtypes (though cardiac risk remains high). |

*Note: Exact

Mechanism of Analgesia (The Paradox)

While this compound opens channels (activator), it functions as an analgesic.

-

Initial Phase: Binding causes persistent

influx. -

Secondary Phase: The resting membrane potential depolarizes (e.g., from -70mV to -40mV).

-

Terminal Phase (Depolarization Block): At -40mV, the majority of sodium channels enter a slow-inactivated state and cannot reset. The neuron becomes refractory to new action potentials, effectively silencing pain signals.

Experimental Framework: Automated Patch-Clamp Protocol

Objective: To quantify the "Window Current" expansion and steady-state inactivation inhibition induced by this compound.

System Setup (Self-Validating)

-

Cell Line: HEK-293 stably expressing hNav1.7 or hNav1.8.

-

Internal Solution (Pipette): CsF-based to block

currents.-

Validation Check: Ensure Series Resistance (

) < 10 M

-

-

External Solution: Standard Tyrode’s solution.

Voltage Protocol: The "Tail Current" Assay

To measure the this compound effect, you must record the current after the pulse, as the channel fails to close.

-

Holding Potential: -120 mV (Ensure all channels are closed/available).

-

Depolarizing Step: Step to 0 mV for 50 ms (Opens channels).

-

Repolarization: Step back to -120 mV.

-

Control: Current decays rapidly (< 2 ms).

-

This compound: A slow-decaying "tail current" is observed, representing channels stuck open.

-

Data Analysis Workflow

Calculate the Fraction of Non-Inactivating Current (

Technical Insight: A modification rate of >5% is considered physiologically significant for Aconitum alkaloids and correlates with cardiotoxicity.

Visualization of Signaling Pathways

Mechanism of Action: From Binding to Block

Figure 1: Pharmacological cascade of this compound. The ligand prevents channel closure, leading to sustained depolarization that eventually renders the neuron unable to fire (Depolarization Block).

Therapeutic Implications & Toxicity

The binding affinity of this compound presents a "double-edged sword" in drug development.

-

Narrow Therapeutic Index: The concentration required for analgesia (Nav1.7/1.8 modulation) is dangerously close to the concentration that triggers arrhythmogenic activity in the heart (Nav1.5 modulation).

-

Structural Modification Strategy:

-

Problem: The diester bond creates high affinity but high toxicity.

-

Solution: Hydrolysis (via processing) converts this compound to Benzoyl-Crassicauline (mono-ester). This reduces affinity for Site 2, lowering toxicity while retaining sufficient blockade for anti-arrhythmic effects, though analgesic potency is often diminished.

-

References

-

Catterall, W. A., et al. (2005). "International Union of Pharmacology. XLVII. Nomenclature and Structure-Function Relationships of Voltage-Gated Sodium Channels." Pharmacological Reviews. Link

-

Wang, Y., et al. (2021).[1] "Attenuation and Structural Transformation of Crassicauline A During Sand Frying Process and Antiarrhythmic Effects of its Transformed Products." Frontiers in Pharmacology. Link

-

Gao, Z., et al. (2021). "Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites." Frontiers in Pharmacology. Link

-

Zhang, H., et al. (2018). "Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms."[4] RSC Advances. Link

Sources

- 1. Attenuation and Structural Transformation of Crassicauline A During Sand Frying Process and Antiarrhythmic Effects of its Transformed Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Attenuation and Structural Transformation of Crassicauline A During Sand Frying Process and Antiarrhythmic Effects of its Transformed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

High-performance liquid chromatography (HPLC) method for Crassicaulin A

Application Note: Quantitative Determination of Crassicaulin A in Aconitum Species via RP-HPLC

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of This compound , a bioactive yet toxic diester diterpenoid alkaloid (DDA) found in Aconitum crassicaule and related species. Unlike standard alkaloid methods, this protocol addresses the critical instability of the diester linkage, utilizing a buffered mobile phase and controlled extraction conditions to prevent hydrolysis into monoester derivatives. This method is validated for pharmaceutical quality control (QC) and pharmacokinetic profiling.

Introduction

This compound (

Analytical Challenges:

-

Instability: Rapid hydrolysis in protic solvents at high temperatures.

-

Peak Tailing: Interaction of the tertiary amine nitrogen with residual silanols on silica columns.

-

Matrix Interference: Co-elution with structural isomers like Aconitine and Mesaconitine.

This protocol utilizes a C18 stationary phase with an ammonium bicarbonate buffer (pH 9.5) . While acidic conditions are common for LC-MS, basic pH ensures the alkaloid exists in its non-ionized (free base) form, significantly improving peak symmetry and retention on UV detectors without the need for ion-pairing agents.

Method Development Strategy

Chemical Logic

-

Column Choice: A high-pH resistant C18 column (e.g., Waters XBridge or Agilent Zorbax Extend-C18) is mandatory. Standard silica columns will degrade at pH > 8.0.

-

Mobile Phase: Acetonitrile (ACN) is chosen over methanol to reduce system pressure and prevent transesterification. Ammonium bicarbonate (10 mM, pH 9.5) suppresses protonation of the nitrogen atom (

), sharpening the peak shape. -

Detection: UV absorbance at 235 nm targets the benzoyl ester chromophore, offering a balance between sensitivity and solvent cutoff noise.

Experimental Protocol

Reagents & Standards

-

Standard: this compound Reference Standard (>98% purity, HPLC grade).

-

Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ), Ammonium Bicarbonate (Reagent Grade), Ammonia Solution (25%).

-

Sample Matrix: Dried roots of Aconitum crassicaule or plasma samples.

Instrumentation

-

System: HPLC with Quaternary Pump and Photodiode Array (PDA) Detector.

-

Column: XBridge BEH C18, 4.6 × 150 mm, 3.5 µm (or equivalent high-pH stable column).

-

Temperature: 30°C (Controlled).

Chromatographic Conditions

| Parameter | Setting |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonia |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 235 nm (Reference: 360 nm) |

| Run Time | 35 Minutes |

Gradient Table:

| Time (min) | % Phase A (Buffer) | % Phase B (ACN) | Curve |

|---|---|---|---|

| 0.0 | 75 | 25 | Initial |

| 20.0 | 45 | 55 | Linear |

| 25.0 | 10 | 90 | Linear |

| 27.0 | 10 | 90 | Hold |

| 27.1 | 75 | 25 | Re-equilibrate |

| 35.0 | 75 | 25 | End |

Sample Preparation (Critical Step)

Warning: Standard hot reflux extraction causes degradation.

-

Pulverization: Grind dried roots to a fine powder (60 mesh).

-

Cold Extraction: Weigh 1.0 g of powder into a 50 mL centrifuge tube.

-

Solvent Addition: Add 25 mL of Ammoniated Methanol (MeOH + 0.5% Ammonia v/v). Note: Ammonia facilitates free-base extraction.

-

Sonication: Sonicate for 30 minutes at < 25°C (Use ice bath if necessary).

-

Purification: Centrifuge at 4000 rpm for 10 min. Filter supernatant through a 0.22 µm PTFE syringe filter.

-

Dilution: Dilute 1:10 with Mobile Phase A prior to injection to prevent solvent effects.

Visualized Workflows

Diagram 1: Analytical Workflow & Stability Logic

This diagram illustrates the critical decision points to prevent analyte degradation during processing.

Caption: Workflow emphasizing temperature control to prevent diester hydrolysis.

Diagram 2: Chemical Separation Logic

Understanding the separation mechanism on the C18 column.

Caption: Mechanism of basic pH buffering to improve alkaloid peak symmetry.

Method Validation Parameters (Acceptance Criteria)

| Parameter | Acceptance Criteria | Experimental Note |

| Linearity ( | > 0.999 | Range: 1.0 – 100 µg/mL |

| Precision (RSD) | < 2.0% | Intra-day (n=6) |

| Recovery | 95% – 105% | Spike recovery in blank matrix |

| LOD / LOQ | S/N > 3 / S/N > 10 | Typ. LOQ: 0.5 µg/mL |

| Resolution ( | > 1.5 | Between this compound and Aconitine |

Troubleshooting & Optimization

-

Issue: Peak Tailing

-

Cause: Secondary interactions with silanols.

-

Fix: Ensure pH is > 9.0. If using a lower pH method, add 10 mM Triethylamine (TEA) as a silanol blocker.

-

-

Issue: Retention Time Drift

-

Cause: Evaporation of Ammonia from mobile phase.

-

Fix: Prepare Mobile Phase A fresh daily and seal bottles tightly.

-

-

Issue: "Ghost" Peaks

-

Cause: Late-eluting lipophilic compounds from previous injections.

-

Fix: Extend the 90% ACN wash step in the gradient to 5 minutes.

-

References

-

Wang, Y., et al. (2012). "Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS." MDPI Molecules. Link

-

Csupor, D., et al. (2015). "Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum." Journal of Food and Drug Analysis. Link

-

Xie, Y., et al. (2005). "Simultaneous determination of six Aconitum alkaloids in proprietary Chinese medicines by high-performance liquid chromatography." Journal of Chromatography A. Link

-

PubChem. (2023). "Crassicauline A Compound Summary." National Library of Medicine. Link

Protocol for isolation of Crassicaulin A from Aconitum crassicaule

APPLICATION NOTE & PROTOCOL

Isolation and Purification of Crassicaulin A from Aconitum crassicaule

Abstract

This document provides a comprehensive, step-by-step protocol for the isolation and purification of this compound, a C19-diterpenoid alkaloid, from the roots of Aconitum crassicaule. The genus Aconitum is a rich source of structurally complex and pharmacologically active diterpenoid alkaloids. This compound (C₃₅H₄₉NO₁₀, M.W. 643.8 g/mol ) is a representative of this class of compounds.[1][2] The protocol herein is designed for researchers in natural product chemistry, pharmacology, and drug development, providing a robust methodology from raw plant material to the purified active compound. This guide emphasizes the rationale behind each step, ensuring both reproducibility and a deep understanding of the isolation process.

Introduction

The genus Aconitum, belonging to the family Ranunculaceae, is widely distributed in the Northern Hemisphere and has been a cornerstone of traditional medicine for centuries.[3][4] These plants are known for their complex phytochemical profiles, particularly their C19-diterpenoid alkaloids, which exhibit a wide range of potent biological activities.[5][6] However, the therapeutic potential of Aconitum species is paralleled by their high toxicity, necessitating careful processing and isolation of specific bioactive compounds.[3][7]

This compound is a diterpene alkaloid that has been isolated from several Aconitum species.[2] Its complex hexacyclic structure, featuring multiple stereocenters and oxygenated functional groups, makes it a compound of significant interest for chemical and pharmacological studies.[1][2] This protocol outlines a systematic approach to isolate this compound from the roots of Aconitum crassicaule, the plant from which it was first reported.[1] The methodology employs a classic phytochemical workflow, including solvent extraction, acid-base partitioning to isolate total alkaloids, and multi-stage chromatography for the purification of the target compound.

Safety Precautions

WARNING: All species of the genus Aconitum are highly toxic. The alkaloids they contain are potent cardiotoxins and neurotoxins.[3][7] Always handle plant material, extracts, and isolated compounds with extreme caution.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and nitrile gloves at all times.

-

Ventilation: All procedures involving powdered plant material and volatile organic solvents must be performed in a certified chemical fume hood.

-

Waste Disposal: Dispose of all chemical and plant waste according to institutional and local regulations for hazardous materials.

Materials and Reagents

Plant Material

-

Dried roots of Aconitum crassicaule.

Solvents and Reagents

-

Ethanol (95%, analytical grade)

-

Hydrochloric Acid (HCl, 2%)

-

Ammonia Solution (NH₃·H₂O, 25%)

-

Chloroform (CHCl₃, analytical grade)

-

Petroleum Ether (analytical grade)

-

Ethyl Acetate (EtOAc, analytical grade)

-

Methanol (MeOH, HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Water (deionized or distilled)

-

Silica Gel (for column chromatography, 200-300 mesh)

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

Dragendorff's reagent for TLC visualization

Experimental Protocol

The isolation of this compound is a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by successive chromatographic purifications.

Overall Workflow

Caption: Workflow for the isolation of this compound.

Step 1: Preparation and Extraction of Plant Material

The initial step aims to efficiently extract the total secondary metabolites, including alkaloids, from the plant matrix.

-

Grinding: Grind the dried roots of A. crassicaule into a coarse powder (approximately 40-60 mesh). This increases the surface area for solvent penetration.

-

Extraction:

-

Macerate 1 kg of the powdered root material in 5 L of 95% ethanol at room temperature for 24 hours.

-

Filter the mixture and collect the ethanol extract.

-

Repeat the extraction process two more times with fresh ethanol to ensure exhaustive extraction.

-

Combine all the ethanol extracts.

-

-

Concentration: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

Rationale: Ethanol is a polar solvent that is effective at extracting a broad range of phytochemicals, including the moderately polar diterpenoid alkaloids.[8] Maceration is a simple yet effective extraction technique. Repeated extractions maximize the yield of the target compounds.

Step 2: Acid-Base Partitioning for Total Alkaloid Extraction

This liquid-liquid partitioning step separates the basic alkaloids from neutral and acidic compounds present in the crude extract.

-

Acidification: Resuspend the crude extract in 1 L of 2% aqueous HCl. The acidic solution protonates the basic nitrogen atom of the alkaloids, rendering them soluble in the aqueous phase.

-

Defatting: Extract the acidic solution three times with an equal volume of petroleum ether to remove non-polar compounds like fats and sterols. Discard the organic (petroleum ether) layers.

-

Basification: Adjust the pH of the aqueous layer to approximately 10-11 by slowly adding ammonia solution. This deprotonates the alkaloids, making them insoluble in water but soluble in non-polar organic solvents.

-

Extraction of Alkaloids: Extract the basified aqueous solution three times with an equal volume of chloroform. The deprotonated alkaloids will partition into the chloroform layer.

-

Concentration: Combine the chloroform extracts, wash with distilled water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the total alkaloid fraction.

Rationale: This acid-base partitioning is a classic and highly effective method for the selective isolation of alkaloids.[9] The basicity of the tertiary amine in this compound and other alkaloids is the chemical basis for this separation.

Step 3: Chromatographic Purification

Purification of this compound from the total alkaloid mixture requires multiple chromatographic steps due to the structural similarity of the co-occurring alkaloids.[10]

This initial chromatographic step fractionates the total alkaloids based on their polarity.

-

Column Packing: Prepare a silica gel (200-300 mesh) column using a slurry packing method with petroleum ether.

-

Sample Loading: Adsorb the total alkaloid extract onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity. The specific solvent system should be optimized based on TLC analysis, but a common system for Aconitum alkaloids is a gradient of petroleum ether-ethyl acetate, often with a small amount of an amine like diethylamine to reduce peak tailing.[5][9]

-

Start with 100% Petroleum Ether.

-

Gradually increase the proportion of Ethyl Acetate.

-

A typical gradient might be Petroleum Ether:Ethyl Acetate (from 50:1 to 1:1, v/v) with 0.1% diethylamine.

-

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 250 mL).

-

TLC Analysis: Monitor the collected fractions by TLC using a suitable developing solvent (e.g., Chloroform:Methanol, 95:5) and visualize with Dragendorff's reagent. Combine fractions with similar TLC profiles.

Rationale: Silica gel is a polar stationary phase. Less polar compounds will elute first, followed by more polar compounds. The addition of a basic modifier like diethylamine is crucial to prevent the strong interaction of basic alkaloids with acidic silanol groups on the silica surface, which would otherwise lead to poor separation and peak tailing.[10]

The final purification is achieved using preparative HPLC on the enriched fractions obtained from column chromatography.

-

Column: A C18 reversed-phase column is typically used for the separation of diterpenoid alkaloids.

-

Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and a polar organic solvent (methanol or acetonitrile) is employed. The acidic modifier improves peak shape by ensuring consistent protonation of the alkaloids.[11]

-

Sample Preparation: Dissolve the enriched fraction in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

-

Elution Program: An example gradient is provided in the table below. This must be optimized for the specific column and instrument.

| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile | Flow Rate (mL/min) |

| 0 | 70 | 30 | 10.0 |

| 30 | 30 | 70 | 10.0 |

| 40 | 10 | 90 | 10.0 |

| 45 | 10 | 90 | 10.0 |

| 50 | 70 | 30 | 10.0 |

-

Detection & Collection: Monitor the elution profile with a UV detector (typically around 235 nm for the benzoyl group in many aconitine-type alkaloids). Collect the peak corresponding to this compound.

-

Final Step: Evaporate the solvent from the collected fraction to obtain the purified compound.

Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. The C18 stationary phase is non-polar, and more polar compounds elute earlier. This technique offers high resolution, which is necessary to separate structurally similar alkaloids.

Step 5: Structure Elucidation and Purity Assessment

The identity and purity of the isolated compound must be confirmed.

-

Purity: Assess purity using analytical HPLC-UV. A pure compound should show a single, sharp peak.

-

Identity: Confirm the structure of this compound by comparing its spectral data (¹H-NMR, ¹³C-NMR, and Mass Spectrometry) with published data.[1]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield of total alkaloids | Incomplete extraction or inefficient pH adjustment during partitioning. | Ensure the plant material is finely powdered. Perform at least three extractions. Carefully monitor and adjust the pH during the acid-base partitioning steps. |

| Significant peak tailing in CC | Strong interaction between basic alkaloids and acidic silica gel. | Add a small percentage (0.1-0.5%) of a basic modifier like ammonia or diethylamine to the mobile phase.[10] |